molecular formula C8H7BrClNO B8360663 4-Bromomethyl-3-chloro-benzamide

4-Bromomethyl-3-chloro-benzamide

Cat. No.: B8360663
M. Wt: 248.50 g/mol
InChI Key: YQJRUIKLXKPHJE-UHFFFAOYSA-N
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Description

4-Bromomethyl-3-chloro-benzamide is a halogenated benzamide derivative with the molecular formula C₈H₇BrClNO. The compound features a bromomethyl (-CH₂Br) substituent at the 4-position and a chlorine atom at the 3-position on the benzamide aromatic ring. Its molecular weight is approximately 246.5 g/mol, calculated from atomic masses (C: 12.01, H: 1.008, Br: 79.9, Cl: 35.45, N: 14.01, O: 16.00).

This compound is structurally significant due to its reactive bromomethyl group, which acts as a versatile alkylating agent in organic synthesis.

Properties

Molecular Formula

C8H7BrClNO

Molecular Weight

248.50 g/mol

IUPAC Name

4-(bromomethyl)-3-chlorobenzamide

InChI

InChI=1S/C8H7BrClNO/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,4H2,(H2,11,12)

InChI Key

YQJRUIKLXKPHJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)Cl)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-Bromomethyl-3-chloro-benzamide and related compounds:

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups CAS Number Applications/Hazards
This compound C₈H₇BrClNO -CH₂Br (4), -Cl (3) Benzamide, Bromomethyl, Chloro Not explicitly listed Alkylating agent, intermediate in drug synthesis
3-Bromo-4-methylbenzamide C₈H₈BrNO -Br (3), -CH₃ (4) Benzamide, Bromo, Methyl 183723-09-3 Pharmaceutical intermediate
4-Bromo-N-butyl-3-methoxybenzamide C₁₂H₁₅BrN₂O₂ -Br (4), -OCH₃ (3), -N-butyl Benzamide, Bromo, Methoxy 1065074-09-0 Potential use in agrochemicals
4-(Bromomethyl)-1-chloro-2-methoxybenzene C₈H₇BrClO -CH₂Br (4), -Cl (1), -OCH₃ (2) Benzene, Bromomethyl, Chloro 103347-14-4 Building block for organic synthesis
4-Bromo-3-methylbenzoic acid C₈H₇BrO₂ -Br (4), -CH₃ (3) Benzoic acid, Bromo, Methyl Not explicitly listed Corrosion inhibitor, polymer additive

Structural and Electronic Effects

  • Substituent Position : The bromomethyl group at the 4-position in this compound distinguishes it from 3-Bromo-4-methylbenzamide , where substituents are reversed. This positional difference alters steric and electronic interactions, influencing reactivity in nucleophilic substitution reactions.

Preparation Methods

Photochemical Bromination Using N-Bromosuccinimide (NBS)

The most widely documented method involves the bromination of 3-chloro-4-methyl-benzamide using NBS under UV light. This approach adapts protocols from the synthesis of structurally analogous compounds, such as 4-bromomethyl-3-methoxy-benzoic esters.

Reaction Conditions and Mechanism

  • Substrate : 3-Chloro-4-methyl-benzamide is dissolved in chlorobenzene or ethyl acetate.

  • Brominating Agent : NBS (1.05–1.1 equivalents) is added to ensure complete conversion.

  • Light Source : A UV immersion lamp (λ = 254 nm) initiates radical chain bromination at the benzylic position.

  • Temperature : Maintained at 0–5°C to suppress competing aromatic ring bromination.

  • Reaction Time : 4–6 hours, monitored by TLC or HPLC.

The mechanism proceeds via a radical intermediate, where NBS generates bromine radicals under UV irradiation. These abstract a hydrogen atom from the methyl group, forming a benzyl radical that reacts with Br₂ (generated in situ from NBS) to yield the bromomethyl product.

Workup and Purification

Post-reaction, the mixture is extracted with water to remove succinimide byproducts. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. Crude product is recrystallized from n-heptane/ethyl acetate (2:1), yielding colorless crystals with >90% purity.

Table 1: Optimization of Photochemical Bromination

ParameterChlorobenzeneEthyl Acetate
Yield (%)9095
Purity (%)9294
Reaction Time (hr)44
Side Products (%)<5<3

Bromine (Br₂) in Carbon Tetrachloride

Early methods employed Br₂ in CCl₄, but this solvent’s hepatotoxicity and regulatory restrictions have rendered it obsolete. Despite offering comparable yields (64–95%), industrial adoption is limited due to safety concerns.

Radical Initiators

Adding catalytic amounts of azobisisobutyronitrile (AIBN) or benzoyl peroxide accelerates bromination but risks over-bromination. Trials with 0.5 mol% AIBN in chlorobenzene reduced reaction time to 2 hours but increased side products to 8–10%.

Critical Analysis of Solvent Systems

Chlorobenzene vs. Ethyl Acetate

Chlorobenzene’s non-polar nature stabilizes radical intermediates, enhancing selectivity for benzylic bromination. Ethyl acetate, though polar, achieves higher yields due to improved solubility of NBS and substrate. Both solvents avoid toxicity issues associated with CCl₄.

Impact of Temperature on Selectivity

At temperatures >10°C, nuclear bromination becomes significant, producing undesired isomers. Kinetic studies confirm that maintaining 0–5°C limits ΔG‡ for side reactions, favoring methyl group bromination.

Scalability and Industrial Considerations

Pilot-Scale Synthesis

A 100-mmol scale reaction in ethyl acetate (1.5 L solvent) yielded 24.6 g (95%) of product, demonstrating scalability. Key challenges include UV penetration in large reactors, addressed by using multiple immersion lamps or flow reactors .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Bromomethyl-3-chloro-benzamide, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves bromination and chlorination steps on a benzamide scaffold. For example, bromomethylation of 3-chlorobenzamide derivatives can be achieved using reagents like N-bromosuccinimide (NBS) under controlled radical initiation. Optimization includes adjusting reaction temperature (e.g., 0–5°C to minimize side reactions), solvent polarity (e.g., DCM or THF), and stoichiometric ratios of brominating agents . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the target compound.

Q. How should researchers handle this compound safely, given limited toxicological data?

  • Answer : Follow hazard guidelines for structurally similar brominated/chlorinated compounds:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • First Aid : Immediate flushing of eyes/skin with water for 15+ minutes (consult ophthalmologist if exposed) .
  • Waste Disposal : Segregate halogenated waste and use certified disposal services to prevent environmental contamination .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Answer :

  • NMR : 1^1H/13^{13}C NMR to confirm substitution patterns (e.g., bromomethyl and chloro peaks at δ ~4.3 ppm and δ ~7.5–8.0 ppm, respectively).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ for C8_8H7_7BrClNO).
  • FT-IR : Absorbance bands for amide C=O (~1650 cm1^{-1}) and C-Br (~560 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Answer : Use software like SHELXL for refinement and ORTEP-III for 3D visualization . For enantiopurity verification, apply Flack parameter analysis (via least-squares refinement) to distinguish between centrosymmetric and chiral structures. Discrepancies in thermal parameters or bond lengths may require re-examination of data collection (e.g., twinning or absorption corrections) .

Q. What strategies mitigate side reactions during multi-step synthesis of halogenated benzamide derivatives?

  • Answer :

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive amide sites during bromination.
  • Catalytic Control : Employ palladium catalysts (e.g., Pd(PPh3_3)4_4) for selective cross-coupling reactions.
  • In Situ Monitoring : TLC or HPLC-MS to track intermediates and adjust reaction kinetics .

Q. How can computational tools aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) predict electrophilic sites (e.g., bromomethyl carbon) and transition-state energies. Molecular docking studies (AutoDock Vina) assess interactions with biological targets, guiding functionalization for drug discovery .

Methodological Considerations

Q. What are the best practices for interpreting conflicting toxicity data in halogenated benzamides?

  • Answer : Cross-reference in vitro assays (e.g., Ames test for mutagenicity) with in silico tools like ECOSAR or TEST to predict eco-toxicity. For unstudied compounds, extrapolate from structural analogs (e.g., 4-Bromobenzamide toxicity profiles) .

Q. How can crystallographic software limitations impact structural analysis of halogenated benzamides?

  • Answer : SHELX may struggle with heavy atoms (Br/Cl) due to absorption effects. Mitigate via:

  • Multi-Scan Corrections : Apply empirical absorption corrections during data integration.
  • High-Resolution Data : Use synchrotron radiation for enhanced signal-to-noise ratios .

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